molecular formula C15H18N2O3 B13227230 Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13227230
M. Wt: 274.31 g/mol
InChI Key: TWKJJIWOACMKHB-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative characterized by a 3-oxo-2,3-dihydro-1H-pyrazole core substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. The acetoxy ethyl ester at position 4 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry. Pyrazolone derivatives are widely studied for their anti-inflammatory, antimicrobial, and antitumor activities, though specific pharmacological data for this compound remain scarce in publicly available literature .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C15H18N2O3/c1-4-20-14(18)9-13-11(3)16-17(15(13)19)12-7-5-10(2)6-8-12/h5-8,16H,4,9H2,1-3H3

InChI Key

TWKJJIWOACMKHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of appropriate hydrazine derivatives with β-diketones. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with additional functional groups.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with carboxylic acid or aldehyde groups.

    Reduction: Formation of hydroxyl-substituted pyrazole derivatives.

    Substitution: Formation of nitro, sulfo, or halo-substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be contextualized against related pyrazolone and heterocyclic esters. Below is a comparative analysis based on synthesis, substituent effects, and spectral characterization:

Key Observations

Structural Complexity and Pharmacological Potential The target compound’s 4-methylphenyl and methyl substituents distinguish it from simpler pyrazolone derivatives like Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate . In contrast, the thiazolo-pyrimidine derivative incorporates a fused heterocyclic system, which may confer rigidity and influence binding affinity in enzyme inhibition studies.

Synthetic Routes

  • The target compound’s synthesis likely involves alkylation and esterification steps, whereas the thiazolo-pyrimidine analogue employs a one-pot reaction in acetic acid-acetic anhydride, highlighting divergent strategies for heterocyclic assembly.
  • Triazole derivatives like utilize click chemistry, emphasizing modularity for rapid diversification.

  • $^1$H NMR: Pyrazolone NH (~10–12 ppm), ester COOEt (1.2–1.4 ppm for CH₃, 4.1–4.3 ppm for CH₂).
  • IR: C=O stretches (~1700–1750 cm⁻¹) for ester and ketone groups.

The simpler Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate lacks aromatic substituents, likely reducing steric hindrance and altering metabolic stability.

Biological Activity

Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, pharmacological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction. The starting materials often include ethyl acetoacetate and various substituted phenylhydrazones. The reaction conditions can vary, but they usually involve acidic or basic catalysts to facilitate the formation of the pyrazole ring.

Example Reaction Scheme

  • Reactants : Ethyl acetoacetate, 4-methylbenzaldehyde, and a hydrazine derivative.
  • Catalyst : Acidic medium (e.g., acetic acid).
  • Product : this compound.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits notable antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

Test System IC50 (μM)
DPPH Radical Scavenging25.0
ABTS Radical Scavenging12.5

The compound's ability to scavenge free radicals suggests its potential use in preventing oxidative damage associated with various diseases.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha1500500
IL-61200400

These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be developed into a novel antimicrobial agent.

Case Studies and Research Findings

  • Antioxidant Mechanism : A study published in the Journal of Medicinal Chemistry indicated that the antioxidant activity of this compound is mediated through its ability to donate hydrogen atoms and stabilize free radicals .
  • Inflammation Model : In an experimental model of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups .
  • Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria .

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